LXW7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H48N12O12S2 |

|---|---|

Molecular Weight |

820.9 g/mol |

IUPAC Name |

2-[(4S,7R,10R,13S,19S,25S)-25-amino-4-carbamoyl-10-(carboxymethyl)-19-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18,21,24-heptaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-13-yl]acetic acid |

InChI |

InChI=1S/C29H48N12O12S2/c1-12(2)22-28(53)40-17(23(31)48)11-55-54-10-13(30)24(49)35-8-18(42)37-14(4-3-5-34-29(32)33)25(50)36-9-19(43)38-15(6-20(44)45)26(51)39-16(7-21(46)47)27(52)41-22/h12-17,22H,3-11,30H2,1-2H3,(H2,31,48)(H,35,49)(H,36,50)(H,37,42)(H,38,43)(H,39,51)(H,40,53)(H,41,52)(H,44,45)(H,46,47)(H4,32,33,34)/t13-,14+,15+,16-,17-,22-/m1/s1 |

InChI Key |

UUJIUMRQOUEUEJ-NBJCVSNRSA-N |

Isomeric SMILES |

CC(C)[C@@H]1C(=O)N[C@H](CSSC[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(=O)O)CC(=O)O)CCCN=C(N)N)N)C(=O)N |

Canonical SMILES |

CC(C)C1C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CC(=O)O)CCCN=C(N)N)N)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Structural and Functional Landscape of LXW7: A Technical Guide

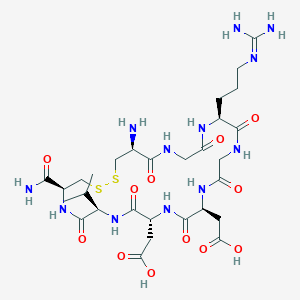

Abstract: LXW7 is a synthetic, disulfide-cyclized octapeptide that has emerged as a potent and highly specific ligand for the αvβ3 integrin receptor.[1][2][3] Its unique structure, which includes both L- and D-amino acids, confers high stability and binding affinity, making it a subject of significant interest in targeted drug delivery, tissue regeneration, and cancer theranostics.[2][4][5] This document provides a detailed overview of the structure of this compound, its binding characteristics, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Primary and Secondary Structure

This compound is a cyclic octapeptide with its structure constrained by a disulfide bond between two cysteine residues.[2][3][4] This cyclization is crucial for its high affinity and specificity for the αvβ3 integrin. The peptide incorporates the well-known Arg-Gly-Asp (RGD) motif, which is a canonical recognition sequence for many integrins.[1][6]

The primary amino acid sequence of this compound is cGRGDdvc-NH2 .[6]

-

c : Indicates that the peptide is cyclic.

-

G, R, G, D : Represent the L-amino acids Glycine, Arginine, Glycine, and Aspartic acid, respectively.

-

d, v : The lowercase letters indicate D-amino acids, specifically D-Aspartic acid and D-Valine. The inclusion of these unnatural D-amino acids flanking the core RGD motif enhances the peptide's resistance to proteolysis, increasing its stability in biological systems.[2][4]

-

c : Represents the L-amino acid Cysteine. The cyclization is formed by a disulfide bridge between the two cysteine residues.

-

-NH2 : Indicates that the C-terminus is amidated.

The solution structure of this compound has been investigated using Nuclear Magnetic Resonance (NMR) spectroscopy to determine the spatial arrangement of the amino acid residues.[5]

Quantitative Binding Affinity

This compound exhibits a high and specific binding affinity for αvβ3 integrin. Its inhibitory concentration (IC50) and dissociation constant (Kd) have been quantified through competitive binding assays. These values demonstrate its potency compared to other RGD-based peptides.

| Peptide | Amino Acid Sequence | Target | IC50 (μM) | Kd (nM) |

| This compound | cGRGDdvc-NH2 | αvβ3 Integrin | 0.68[1] (or 0.46[6]) | 76 ± 10[2] |

| LXW11 | CGRGDdvC-NH2 | αvβ3 Integrin | >20[6] | Not Reported |

| LXW64 | cGRGDd-DNal1-c-NH2 | αvβ3 Integrin | 0.07[6] | Not Reported |

Mechanism of Action and Signaling Pathway

This compound functions as an αvβ3 integrin agonist, activating downstream signaling cascades that promote endothelial cell functions. Upon binding to αvβ3 integrin on the surface of endothelial cells or endothelial progenitor cells (EPCs), this compound triggers a conformational change that leads to the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) at the Tyr1175 position.[2] This activation, in turn, initiates the mitogen-activated protein kinase (MAPK) pathway, specifically leading to the phosphorylation and activation of ERK1/2.[2][4][7] The culmination of this signaling cascade is the enhancement of endothelial cell proliferation, a critical process in angiogenesis and tissue regeneration.[2]

Experimental Protocols

The characterization and functional analysis of this compound involve several key experimental methodologies.

Ligand Discovery: One-Bead-One-Compound (OBOC) Combinatorial Library Screening

This compound was originally identified using the OBOC combinatorial technology, an ultra-high throughput screening method.[2][4]

-

Library Synthesis: A massive library of peptides is synthesized, with each bead in a resin mixture displaying a unique peptide sequence.

-

Cell-Based Screening: The entire bead library is incubated with live target cells (e.g., primary human EPCs/ECs).[2]

-

Hit Identification: Beads that bind strongly to the target cells are visually identified and physically isolated.

-

Sequencing: The peptide sequence on the "hit" beads is determined using methods like Edman degradation or mass spectrometry. This compound was identified as a lead ligand through this process.[5]

Binding Affinity and Specificity Assay via Flow Cytometry

To confirm that this compound binds to cells via αvβ3 integrin, a competitive binding and blocking experiment is performed.[2][8]

-

Cell Preparation: Target cells (e.g., Human Coronary Artery Endothelial Cells - HCAECs) are harvested and washed.

-

Integrin Blocking (Control Group): To block the αvβ3 integrin, cells are pre-incubated with a saturating concentration (e.g., 20 µg/ml) of a monoclonal anti-αvβ3 integrin antibody on ice for 30 minutes.[8]

-

Ligand Incubation: All cell groups (blocked and unblocked) are incubated with biotinylated this compound (this compound-biotin) at a specific concentration (e.g., 1 µM) on ice for 30 minutes.[8]

-

Secondary Staining: Cells are washed to remove unbound peptide and then incubated with a fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-PE-Cy7) on ice for 30 minutes.[8] A sample treated only with the streptavidin conjugate serves as a negative control.

-

Flow Cytometry Analysis: The fluorescence intensity of the cell populations is measured using a flow cytometer. A significant reduction in fluorescence in the antibody-blocked group compared to the unblocked group confirms that this compound binding is mediated primarily by the αvβ3 integrin.

Western Blot Analysis of Signaling Pathway Activation

To determine the effect of this compound on downstream signaling, Western blotting is used to measure the phosphorylation status of key proteins like VEGFR2 and ERK1/2.[2]

-

Cell Culture and Treatment: Endothelial cells are cultured on surfaces coated with this compound or a control peptide (e.g., D-biotin) for a specified period (e.g., 96 hours).[2]

-

Protein Extraction: After treatment, cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with a protein solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-VEGFR2 (Tyr1175), anti-p-ERK1/2) and the total forms of these proteins.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified to determine the relative increase in phosphorylation in this compound-treated cells compared to controls.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Integrin | TargetMol [targetmol.com]

- 4. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. escholarship.org [escholarship.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biorxiv.org [biorxiv.org]

LXW7 Peptide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

LXW7 is a synthetic, cyclic octapeptide that has emerged as a potent and highly specific ligand for the αvβ3 integrin receptor. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and cellular effects. The document summarizes key quantitative data, outlines experimental protocols for studying the peptide's activity, and provides visual representations of its signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound is a disulfide cyclic octa-peptide with the sequence cGRGDdvc, incorporating unnatural amino acids to enhance its stability and binding affinity.[1][2] It was identified through one-bead one-compound (OBOC) combinatorial library technology as a high-affinity ligand for αvβ3 integrin.[3][4] This integrin is a heterodimeric transmembrane receptor crucial for cell-cell and cell-extracellular matrix (ECM) interactions, playing a significant role in physiological processes such as angiogenesis and wound healing, as well as pathological conditions including cancer progression and inflammation.[3][4][5] this compound's specificity for αvβ3 integrin, which is often overexpressed on angiogenic endothelial cells and various tumor cells, positions it as a promising candidate for targeted therapies.[3][4]

Core Mechanism of Action: αvβ3 Integrin Binding and Downstream Signaling

The primary mechanism of action of this compound is its specific binding to the αvβ3 integrin, which triggers a cascade of intracellular signaling events. This interaction is mediated by the Arg-Gly-Asp (RGD) motif within the peptide's structure, a well-established recognition sequence for many integrins.[4][6]

Molecular Interaction with αvβ3 Integrin

This compound exhibits a high binding affinity and specificity for αvβ3 integrin.[3][6] This selective binding is a key attribute that distinguishes it from other RGD-containing peptides, which may have broader integrin reactivity. The cyclic nature of the peptide, constrained by a disulfide bond, along with the presence of D-amino acids, contributes to its conformational rigidity and resistance to proteolysis, enhancing its in vivo stability and binding potency.[3][7]

Activation of VEGFR-2 and ERK1/2 Signaling

Upon binding to αvβ3 integrin on endothelial cells (ECs) and endothelial progenitor cells (EPCs), this compound initiates a downstream signaling cascade that is critical for its pro-angiogenic effects. A key event in this pathway is the increased phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][6][7] This suggests a crosstalk between integrin and growth factor receptor signaling pathways. The activation of αvβ3 integrin by this compound leads to the subsequent activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[3][6][7] This signaling axis is pivotal in promoting cell proliferation, migration, and survival.

Caption: this compound signaling pathway initiated by binding to αvβ3 integrin.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the binding affinity and cellular activity of the this compound peptide.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 0.68 μM | K562 cells expressing αvβ3 integrin | [3][6] |

| Kd | 76 ± 10 nM | αvβ3 integrin | [3][6] |

Table 1: Binding Affinity of this compound to αvβ3 Integrin.

| Cell Type | Effect of this compound | Key Outcome | Reference |

| Endothelial Cells (ECs) | Increased proliferation | Enhanced phosphorylation of VEGFR-2 and ERK1/2 | [3][7] |

| Endothelial Progenitor Cells (EPCs) | Enhanced binding and growth | Specific targeting via αvβ3 integrin | [3][8] |

| Microglia | Attenuated inflammatory response | Reduced pro-inflammatory cytokines | [9] |

Table 2: Cellular Effects of this compound Peptide.

Experimental Protocols

This section provides an overview of the methodologies used to characterize the mechanism of action of this compound.

Ligand-Cell Binding Affinity Assay (Flow Cytometry)

This protocol is used to quantitatively determine the binding affinity of this compound to cells expressing αvβ3 integrin.

-

Cell Preparation: Culture K562 cells stably transfected to express αvβ3 integrin. Harvest and wash the cells with a suitable binding buffer.

-

Ligand Incubation: Incubate a known number of cells (e.g., 3 x 105) with varying concentrations of biotinylated this compound (this compound-biotin) in a binding buffer, often supplemented with Mn2+ to activate integrins. A negative control, such as D-biotin, should be used.

-

Staining: After incubation, wash the cells to remove unbound peptide. Stain the cells with a fluorescently labeled streptavidin conjugate (e.g., streptavidin-PE-Cy7) that binds to the biotinylated this compound.

-

Data Acquisition: Analyze the stained cells using a flow cytometer to measure the mean fluorescence intensity, which is proportional to the amount of bound this compound.

-

Data Analysis: The binding affinity (Kd) can be determined by plotting the mean fluorescence intensity against the concentration of this compound-biotin and fitting the data to a one-site binding model. For competitive binding assays to determine IC50, cells are incubated with a fixed concentration of biotinylated this compound and increasing concentrations of non-biotinylated this compound.

Caption: Experimental workflow for determining this compound binding affinity.

Western Blot Analysis for Protein Phosphorylation

This protocol is used to detect the activation of downstream signaling proteins like VEGFR-2 and ERK1/2 through phosphorylation.

-

Cell Treatment: Culture endothelial cells to sub-confluency and then serum-starve them to reduce basal signaling. Treat the cells with this compound at a specified concentration for various time points.

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-VEGFR-2, anti-p-ERK1/2) and total protein as a loading control.

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the fold change in phosphorylation upon this compound treatment.

Functional Implications and Therapeutic Potential

The mechanism of action of this compound underpins its potential in various therapeutic areas.

-

Tissue Regeneration: By promoting the proliferation and migration of endothelial and endothelial progenitor cells, this compound can enhance angiogenesis and vascularization, which is critical for tissue repair and regeneration.[3][7][8]

-

Cancer Therapy: The high expression of αvβ3 integrin on tumor vasculature and certain cancer cells makes this compound a promising agent for targeted cancer therapy. It can be used to deliver cytotoxic agents or imaging probes directly to the tumor site.[4][5]

-

Anti-inflammatory Effects: this compound has been shown to ameliorate focal cerebral ischemia injury by attenuating inflammatory responses in activated microglia, suggesting its potential in treating neuroinflammatory conditions.[9]

Conclusion

This compound is a potent and specific αvβ3 integrin ligand with a well-defined mechanism of action that involves the activation of the VEGFR-2 and ERK1/2 signaling pathways. This activity translates into significant pro-angiogenic and anti-inflammatory effects. The detailed understanding of its molecular interactions and cellular consequences, as outlined in this guide, provides a solid foundation for its further development as a targeted therapeutic agent in regenerative medicine, oncology, and beyond. The provided experimental protocols serve as a practical resource for researchers investigating the biological activities of this compound and similar targeted peptides.

References

- 1. This compound | Integrin | TargetMol [targetmol.com]

- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of RGD containing cyclic peptides against αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biorxiv.org [biorxiv.org]

- 9. scielo.br [scielo.br]

An In-depth Technical Guide to the Biological Function of the LXW7 cGRGDdvc Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The LXW7 peptide, a cyclic octapeptide with the sequence cGRGDdvc, is a potent and highly specific ligand for αvβ3 integrin.[1][2][3][4] Discovered through one-bead-one-compound (OBOC) combinatorial library technology, this compound has demonstrated significant potential in tissue regeneration and targeted cancer therapy.[2][3][5][6] Its unique structure, which includes unnatural amino acids and a disulfide cyclization, confers high stability and resistance to proteolysis.[2][7] This guide provides a comprehensive overview of the biological function of this compound, including its mechanism of action, quantitative binding data, detailed experimental protocols, and associated signaling pathways.

Core Biological Function and Mechanism of Action

The primary biological function of this compound revolves around its specific and high-affinity binding to αvβ3 integrin, a transmembrane receptor crucial for cell-cell and cell-extracellular matrix (ECM) interactions.[2][3][8] This integrin is notably overexpressed on endothelial cells, including endothelial progenitor cells (EPCs), and various tumor cells and their associated vasculature.[2][3]

This compound's interaction with αvβ3 integrin on endothelial cells triggers a signaling cascade that promotes cell proliferation, attachment, and survival.[2][7][9] This is primarily achieved through the activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the downstream Mitogen-Activated Protein Kinase (MAPK) pathway, specifically Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[2][7][9][10] Unlike conventional linear RGD peptides, this compound exhibits superior specificity for αvβ3 over other integrins like αIIbβ3, which is abundant on platelets.[2] This selectivity minimizes off-target effects, such as platelet aggregation.[2]

The cyclic nature of this compound, enforced by a disulfide bond between the two cysteine residues, and the inclusion of D-amino acids, contribute to its enhanced stability and resistance to degradation by proteases in a biological environment.[2][7]

Quantitative Data Presentation

The binding affinity and biological activity of this compound and its derivatives have been quantified in several studies. The following tables summarize key quantitative data.

| Ligand | Target | Assay Type | Value | Cell Line | Reference |

| This compound | αvβ3 Integrin | IC50 | 0.68 ± 0.08 µM | K562/αvβ3+ | [2] |

| This compound | αvβ3 Integrin | Kd | 76 ± 10 nM | Not Specified | [2][10] |

| LXW64 (analog) | αvβ3 Integrin | IC50 | 0.103 ± 0.01 µM | K562/αvβ3+ | [3] |

Table 1: Binding Affinity of this compound and its Analog to αvβ3 Integrin.

| Ligand | Effect | Assay | Observation | Cell Line | Reference |

| This compound | Proliferation | MTS Assay | Significant increase after 48h | HCECs | [2] |

| This compound | Signaling | Western Blot | Increased p-VEGFR-2 & p-ERK1/2 | ECs | [2][7] |

| This compound | Tumor Targeting | In vivo imaging | High tumor uptake, low liver uptake | U-87MG & A375M xenografts | [3] |

Table 2: Biological Effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological function of the this compound peptide.

One-Bead-One-Compound (OBOC) Library Screening

The discovery of this compound was enabled by the OBOC combinatorial library method.

Protocol:

-

Library Synthesis: A diverse library of peptides is synthesized on TentaGel microbeads using a split-and-pool method. Each bead displays multiple copies of a unique peptide sequence.

-

Cell Incubation: The peptide library is incubated with a suspension of target cells (e.g., αvβ3-transfected K562 cells or primary endothelial cells).

-

Washing: Non-adherent cells are removed by gentle washing.

-

Identification of "Hit" Beads: Beads with a high number of attached cells are identified under a microscope.

-

Bead Isolation and Sequencing: The "hit" beads are isolated, and the peptide sequence is determined using methods like Edman degradation.

Competitive Binding Assay (Flow Cytometry)

This assay is used to determine the binding affinity (IC50) of this compound to αvβ3 integrin.

Protocol:

-

Cell Preparation: αvβ3-expressing cells (e.g., K562/αvβ3+) are harvested and washed.

-

Competitive Incubation: Cells are incubated with a fixed concentration of a biotinylated probe with known affinity for αvβ3 (e.g., biotinylated this compound) and varying concentrations of the competitor peptide (this compound).

-

Staining: After incubation, cells are washed and stained with a fluorescently labeled streptavidin conjugate (e.g., streptavidin-PE).

-

Flow Cytometry Analysis: The fluorescence intensity of the cell population is measured using a flow cytometer. A decrease in fluorescence intensity indicates successful competition by the unlabeled peptide.

-

IC50 Calculation: The IC50 value is calculated as the concentration of the competitor peptide that inhibits 50% of the binding of the biotinylated probe.[3]

Endothelial Cell Proliferation Assay (MTS Assay)

This assay quantifies the effect of this compound on the proliferation of endothelial cells.

Protocol:

-

Plate Coating: 96-well plates are coated with avidin, followed by incubation with biotinylated this compound. Control wells are treated with D-biotin.

-

Cell Seeding: Human umbilical vein endothelial cells (HUVECs) or other endothelial cells are seeded into the coated wells.

-

Incubation: Cells are incubated for various time points (e.g., 24, 48, 72 hours).

-

MTS Reagent Addition: MTS reagent is added to each well and incubated to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

-

Absorbance Measurement: The absorbance at 490 nm is measured using a plate reader. An increase in absorbance correlates with an increase in cell number.

Western Blot Analysis for Signaling Pathway Activation

This technique is used to detect the phosphorylation of key signaling proteins like VEGFR-2 and ERK1/2.

Protocol:

-

Cell Treatment: Endothelial cells are treated with this compound for a specified period.

-

Cell Lysis: Cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of VEGFR-2 and ERK1/2. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The total protein levels of VEGFR-2 and ERK1/2 are also measured as loading controls.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway activated by this compound and a typical experimental workflow for its characterization.

Caption: Signaling pathway initiated by this compound binding to αvβ3 integrin.

Caption: Experimental workflow for this compound characterization.

Conclusion

The this compound cGRGDdvc peptide represents a significant advancement in the development of targeted therapeutics and biomaterials. Its high affinity and specificity for αvβ3 integrin, coupled with its enhanced stability, make it a promising candidate for promoting angiogenesis in tissue engineering and for the targeted delivery of imaging agents or cytotoxic drugs to tumors. The detailed understanding of its biological function and the availability of robust experimental protocols are crucial for its continued development and translation into clinical applications. Further research may focus on optimizing its structure for even greater efficacy and exploring its potential in a wider range of pathological conditions characterized by αvβ3 integrin overexpression.

References

- 1. High-Throughput Screening of One-Bead-One-Compound Libraries: Identification of Cyclic Peptidyl Inhibitors against Calcineurin/NFAT Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of RGD containing cyclic peptides against αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Integrin | TargetMol [targetmol.com]

- 5. Synthesis and screening of one-bead-one-compound cyclic peptide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Cell-Based Screening of One-Bead-One-Compound Peptide Libraries | Springer Nature Experiments [experiments.springernature.com]

- 7. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Binding Affinity of LXW7 and αvβ3 Integrin

This technical guide provides an in-depth analysis of the binding affinity between the cyclic peptide LXW7 and the αvβ3 integrin. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic and diagnostic potential of targeting this interaction. This document summarizes key quantitative data, details experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound and αvβ3 Integrin

This compound is a disulfide cyclic octapeptide (cGRGDdvc) that contains unnatural amino acids, rendering it more resistant to proteolysis and stable in vivo compared to linear peptides.[1][2] It was identified through the one-bead one-compound (OBOC) combinatorial library technology as a potent and specific ligand for αvβ3 integrin.[1][3] The αvβ3 integrin is a heterodimeric transmembrane receptor that plays a crucial role in cell adhesion, migration, proliferation, and angiogenesis. It is overexpressed in many types of cancer cells and tumor vasculature, making it a significant target for cancer therapy and imaging.[4]

Quantitative Binding Affinity Data

The binding affinity of this compound for αvβ3 integrin has been quantified using various experimental assays. The key parameters, dissociation constant (Kd) and half-maximal inhibitory concentration (IC50), are summarized below.

| Parameter | Value | Cell Line/System | Notes | Reference |

| Kd | 76 ± 10 nM | αvβ3-K562 cells | Determined by flow cytometry. | [1][5][6] |

| IC50 | 0.68 ± 0.08 μM | αvβ3-K562 cells | Competitive binding assay against a known ligand. | [1][5][6] |

This compound has demonstrated higher binding affinity for αvβ3 integrin compared to the conventional GRGD peptide.[1] Furthermore, it exhibits selectivity, with weaker binding to αvβ5 and αIIbβ3 integrins.[4][5][6] An optimized analog of this compound, named LXW64, has been developed with a 6.6-fold higher binding affinity than the parent peptide.[4]

Experimental Protocols

The following sections detail the methodologies used to characterize the binding of this compound to αvβ3 integrin.

Competitive Binding Assay using Flow Cytometry

This assay is used to determine the IC50 value of this compound by measuring its ability to compete with a known biotinylated ligand for binding to αvβ3 integrin-expressing cells.

Materials:

-

αvβ3-K562 cells (K562 cells engineered to highly express αvβ3 integrin)

-

This compound peptide

-

Biotinylated this compound (this compound-bio) or other suitable biotinylated αvβ3 ligand

-

Streptavidin-Phycoerythrin (PE) conjugate

-

Wash buffer (e.g., PBS with 1% BSA)

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture αvβ3-K562 cells to the desired density and wash them with wash buffer.

-

Competition: Incubate a fixed concentration of biotinylated this compound (e.g., 0.5 μM) with varying concentrations of non-biotinylated this compound and αvβ3-K562 cells.[4]

-

Staining: After incubation, wash the cells to remove unbound peptides. Add Streptavidin-PE conjugate to the cell suspension to label the bound biotinylated this compound.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the PE signal.

-

Data Analysis: The MFI values are plotted against the concentration of this compound. The IC50 value is the concentration of this compound that reduces the MFI by 50% compared to the control (no competitor).

On-Bead Cell Binding Assay

This qualitative or semi-quantitative assay visually demonstrates the binding of cells to beads coated with this compound.

Materials:

-

Resin beads (e.g., TentaGel S NH2 resin)

-

This compound peptide

-

αvβ3 integrin-expressing cells (e.g., ZDF-EPCs)

-

Control cells (e.g., THP-1 monocytes)

-

Microscope

Procedure:

-

Bead Preparation: Covalently couple this compound to the resin beads.

-

Cell Incubation: Incubate the this compound-coated beads with a suspension of αvβ3 integrin-expressing cells and, in a separate experiment, with control cells.

-

Washing: Gently wash the beads to remove non-adherent cells.

-

Microscopic Observation: Observe the beads under a microscope to visualize the binding of cells. A higher number of cells bound to the this compound-coated beads compared to control beads or control cells indicates specific binding.[7][8]

Binding Blocking Assay

This experiment confirms that the binding of this compound to cells is mediated by αvβ3 integrin.

Materials:

-

αvβ3 integrin-expressing cells (e.g., HECFCs, HCECs, HMVECs)

-

Monoclonal anti-αvβ3 integrin antibody

-

Biotinylated this compound (this compound-bio)

-

Streptavidin-PE-Cy7 conjugate

-

Flow cytometer

Procedure:

-

Blocking: Incubate the cells with a monoclonal anti-αvβ3 integrin antibody (e.g., 20 μg/mL) on ice to block the integrin.[1]

-

This compound Incubation: After washing, incubate the antibody-treated cells with biotinylated this compound (e.g., 1 μM).[1]

-

Staining: Wash the cells and incubate with Streptavidin-PE-Cy7 conjugate.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry. A significant reduction in the fluorescence signal in the antibody-treated cells compared to untreated cells confirms that this compound binds to αvβ3 integrin.[1][7]

Signaling Pathway

The binding of this compound to αvβ3 integrin on endothelial cells (ECs) and endothelial progenitor cells (EPCs) triggers downstream signaling pathways that promote cell proliferation and survival. This is primarily mediated through the activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Upon this compound binding, αvβ3 integrin activation leads to increased phosphorylation of VEGFR-2 at Tyr1175.[1] This, in turn, activates the mitogen-activated protein kinase (MAPK) pathway, specifically leading to the phosphorylation of ERK1/2.[1][3] The activation of this signaling cascade enhances the biological functions of ECs, such as proliferation.[1]

References

- 1. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Integrin | TargetMol [targetmol.com]

- 3. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization of RGD containing cyclic peptides against αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Integrin αvβ3 抑制剂 | MCE [medchemexpress.cn]

- 7. researchgate.net [researchgate.net]

- 8. escholarship.org [escholarship.org]

The Role of LXW7 in Endothelial Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LXW7 is a disulfide cyclic octapeptide (cGRGDdvc) that has emerged as a potent and specific ligand for αvβ3 integrin, a receptor highly expressed on endothelial cells (ECs) and endothelial progenitor cells (EPCs).[1][2][3] Its stability and high affinity for αvβ3 integrin make it a promising candidate for promoting endothelialization and vascularization in tissue engineering and regenerative medicine.[2][4] This technical guide provides an in-depth overview of the role of this compound in endothelial cell proliferation, detailing the underlying signaling pathways, experimental methodologies, and quantitative data from key studies.

Core Mechanism of Action

This compound promotes endothelial cell proliferation primarily through the activation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[1][4] Upon binding to αvβ3 integrin on the surface of endothelial cells, this compound triggers a cascade of intracellular events that lead to increased cell division. This process is independent of direct binding to VEGFR-2, indicating a crosstalk mechanism between integrins and growth factor receptors.

The key steps in the signaling pathway are:

-

Binding to αvβ3 Integrin: this compound specifically binds to the αvβ3 integrin receptor on endothelial cells.[1]

-

VEGFR-2 Phosphorylation: This binding event leads to the phosphorylation of VEGFR-2 at tyrosine residue 1175.[1]

-

ERK1/2 Activation: The phosphorylation of VEGFR-2 subsequently activates its downstream signaling molecule, Extracellular signal-regulated kinase 1/2 (ERK1/2), through phosphorylation.[1][4]

-

Promotion of Proliferation: Activated ERK1/2 is a key kinase in the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation.[1][2]

This signaling cascade ultimately results in enhanced endothelial cell proliferation, a critical process for the formation of new blood vessels (angiogenesis).

Figure 1: this compound Signaling Pathway in Endothelial Cells

Quantitative Data on Endothelial Cell Proliferation

The pro-proliferative effect of this compound on endothelial cells has been quantified in several studies, primarily using MTS or similar metabolic assays. These assays measure the metabolic activity of cells, which is directly proportional to the number of viable cells.

| Treatment Condition | Time Point | Proliferation Increase (vs. Control) | Cell Type | Source |

| This compound-treated surface | 48 hours | Statistically significant (p < 0.01) | Human Corneal Endothelial Cells (HCECs) | [1] |

| This compound-treated surface | 96 hours | Statistically significant (p < 0.001) | HCECs | [1] |

| This compound-modified collagen hydrogel | Day 4 | Statistically significant (p < 0.05) | Endothelial Colony Forming Cells (ECFCs) | [1] |

| This compound-modified collagen hydrogel | Day 5 | Statistically significant (p < 0.01) | ECFCs | [1] |

| This compound-biotin treated surface | 48 hours | Statistically significant | Zucker Diabetic Fatty (ZDF) rat EPCs | [5] |

| This compound-biotin treated surface | > 48 hours | Trend maintained | ZDF EPCs | [5] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols used to assess the role of this compound in endothelial cell proliferation.

Endothelial Cell Proliferation Assay (MTS Assay)

This assay is used to quantify the number of viable cells in a culture by measuring the reduction of a tetrazolium compound (MTS) into a colored formazan product by metabolically active cells.

Materials:

-

96-well tissue culture plates

-

This compound (or this compound-biotin) and control (e.g., D-biotin)

-

Endothelial Cell Growth Medium (EGM-2)

-

Endothelial cells (e.g., HCECs, ECFCs)

-

CellTiter 96® AQueous One Solution Cell Proliferation Assay reagent (Promega) or similar MTS reagent

-

Microplate reader

Procedure:

-

Plate Coating:

-

Treat wells of a 96-well plate with a solution to allow for the immobilization of this compound. For biotinylated this compound, wells can be coated with avidin.[5]

-

Incubate with this compound or control solution for 1 hour at room temperature.

-

Wash wells three times with Dulbecco's Phosphate-Buffered Saline (DPBS).

-

Block with 1% Bovine Serum Albumin (BSA) for 1 hour.

-

-

Cell Seeding:

-

Incubation:

-

Culture the cells for the desired time period (e.g., 24, 48, 72, 96 hours) at 37°C in a 5% CO2 incubator.

-

-

MTS Assay:

-

At each time point, add 20 µL of the MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the mean absorbance for each condition.

-

Express the results as a fold change or percentage relative to the control.

-

Figure 2: MTS Assay Experimental Workflow

Western Blot for VEGFR-2 and ERK1/2 Phosphorylation

Western blotting is employed to detect the phosphorylation status of key proteins in the signaling pathway, providing mechanistic insight into how this compound promotes proliferation.

Materials:

-

Endothelial cells

-

This compound and control

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Culture endothelial cells on this compound-coated or control surfaces for a specified time (e.g., 96 hours).[1]

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels and the loading control.

-

On-Bead Cell Binding Assay

This assay is used to visually and quantitatively assess the binding affinity and specificity of this compound to endothelial cells.

Materials:

-

Resin beads displaying this compound

-

Endothelial cells and control cells (e.g., monocytes)

-

Ultralow attachment plates

-

Incubator with shaker

-

Microscope

Procedure:

-

Cell and Bead Preparation:

-

Suspend endothelial cells in culture medium.

-

-

Incubation:

-

Add the cell suspension to an ultralow attachment plate.

-

Add the this compound-coated resin beads to the cell suspension.

-

Incubate on a shaker at a low speed (e.g., 40 rpm) for various time points (e.g., 10 min, 30 min, 2 hours) at 37°C.[4]

-

-

Imaging and Quantification:

-

Capture phase-contrast images of the beads to visualize cell binding.

-

Quantify the number of cells bound to each bead.

-

-

Specificity Control:

-

Perform the same assay with control cells (e.g., THP-1 monocytes) to demonstrate the specificity of this compound for endothelial cells.[4]

-

Conclusion

This compound is a well-characterized peptide that significantly promotes endothelial cell proliferation. Its mechanism of action through the αvβ3 integrin-mediated activation of the VEGFR-2/ERK1/2 signaling pathway is well-supported by experimental evidence. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in leveraging the pro-angiogenic properties of this compound for therapeutic applications in tissue regeneration and the treatment of vascular diseases. The specificity of this compound for endothelial cells further enhances its potential as a targeted therapy to improve endothelialization while minimizing off-target effects.

References

- 1. Developing an Injectable Nanofibrous Extracellular Matrix Hydrogel With an Integrin αvβ3 Ligand to Improve Endothelial Cell Survival, Engraftment and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Signaling Pathways Activated by LXW7 Binding

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the signaling pathways activated by the synthetic cyclic peptide LXW7. This compound, a selective inhibitor of αvβ3 integrin, has demonstrated significant potential in promoting endothelial cell function and exhibiting anti-inflammatory properties. This document details the molecular mechanisms, quantitative data, and experimental methodologies associated with this compound's biological activities.

Core Signaling Pathways Activated by this compound

This compound primarily exerts its effects through binding to αvβ3 integrin, a transmembrane receptor crucial for cell adhesion, proliferation, and survival. This interaction initiates a cascade of intracellular signaling events, predominantly involving the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the subsequent activation of downstream mitogen-activated protein kinase (MAPK) and Akt signaling pathways.

Integrin αvβ3-Mediated VEGFR-2 and ERK1/2 Activation

Upon binding of this compound to αvβ3 integrin on endothelial cells, a key signaling event is the phosphorylation of VEGFR-2 at tyrosine 1175. This phosphorylation event is a critical step in the activation of the receptor, which in turn initiates downstream signaling cascades. One of the major pathways activated is the Ras-Raf-MEK-ERK pathway, also known as the MAPK/ERK pathway. The activation of this pathway, specifically the phosphorylation of ERK1/2, is associated with enhanced endothelial cell proliferation and survival.[1][2][3]

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; avB3 [label="αvβ3 Integrin", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; pVEGFR2 [label="p-VEGFR-2 (Y1175)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK12 [label="ERK1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pERK12 [label="p-ERK1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Endothelial Cell\nProliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges this compound -> avB3 [color="#5F6368"]; avB3 -> VEGFR2 [label="activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; VEGFR2 -> pVEGFR2 [label="phosphorylation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; pVEGFR2 -> Ras [color="#5F6368"]; Ras -> Raf [color="#5F6368"]; Raf -> MEK [color="#5F6368"]; MEK -> ERK12 [label="phosphorylation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; ERK12 -> pERK12 [style=invis]; pERK12 -> Proliferation [color="#5F6368"];

// Invisible edges for alignment edge [style=invis]; pVEGFR2 -> Raf; Ras -> MEK; Raf -> ERK12; MEK -> pERK12; } this compound binding to αvβ3 integrin activates VEGFR-2 and the ERK1/2 pathway.

Involvement of the PI3K/Akt Signaling Pathway

In addition to the ERK1/2 pathway, evidence suggests that this compound binding to αvβ3 integrin can also activate the PI3K/Akt signaling pathway. This pathway is another critical regulator of cell survival, proliferation, and migration. The activation of Akt is often downstream of VEGFR-2 and plays a significant role in mediating the pro-angiogenic effects of this compound.

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; avB3 [label="αvβ3 Integrin", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; pVEGFR2 [label="p-VEGFR-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pAkt [label="p-Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellSurvival [label="Cell Survival &\nProliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges this compound -> avB3 [color="#5F6368"]; avB3 -> VEGFR2 [label="activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; VEGFR2 -> pVEGFR2 [label="phosphorylation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; pVEGFR2 -> PI3K [color="#5F6368"]; PI3K -> Akt [label="phosphorylation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Akt -> pAkt [style=invis]; pAkt -> CellSurvival [color="#5F6368"]; } this compound activates the PI3K/Akt pathway, promoting cell survival.

Anti-inflammatory Signaling in Microglia

This compound also demonstrates significant anti-inflammatory effects, particularly in activated microglia. In this context, this compound binding to αvβ3 integrin leads to the inhibition of pro-inflammatory signaling pathways. Specifically, this compound has been shown to suppress the activation of the Akt/NF-κB and JNK/MAPK signaling pathways in lipopolysaccharide (LPS)-stimulated microglial cells.[4] This inhibitory action results in a reduction of pro-inflammatory mediators such as TNF-α, IL-1β, and inducible nitric oxide synthase (iNOS).[4]

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; avB3 [label="αvβ3 Integrin", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; JNK [label="JNK", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Pro-inflammatory\nCytokine Release", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges LPS -> TLR4 [arrowhead=vee, color="#5F6368"]; TLR4 -> Akt [arrowhead=vee, color="#5F6368"]; TLR4 -> JNK [arrowhead=vee, color="#5F6368"]; Akt -> NFkB [arrowhead=vee, color="#5F6368"]; NFkB -> Inflammation [arrowhead=vee, color="#5F6368"]; JNK -> Inflammation [arrowhead=vee, color="#5F6368"]; this compound -> avB3 [arrowhead=vee, color="#5F6368"]; avB3 -> Akt [color="#4285F4"]; avB3 -> JNK [color="#4285F4"]; } this compound inhibits pro-inflammatory signaling in microglia.

Quantitative Data

The binding affinity and inhibitory concentration of this compound for its primary target, αvβ3 integrin, have been quantified in multiple studies.

| Parameter | Value | Target | Reference |

| IC50 | 0.68 µM | αvβ3 Integrin | [5] |

| Kd | 76 ± 10 nM | αvβ3 Integrin | [1] |

Experimental Protocols

Western Blotting for Phosphorylated VEGFR-2 and ERK1/2

This protocol outlines the methodology used to detect the phosphorylation status of VEGFR-2 and ERK1/2 in endothelial cells following treatment with this compound.

// Nodes CellCulture [label="1. Endothelial Cell Culture\n(e.g., HUVECs)"]; Treatment [label="2. This compound Treatment"]; Lysis [label="3. Cell Lysis"]; Quantification [label="4. Protein Quantification\n(e.g., BCA Assay)"]; SDSPAGE [label="5. SDS-PAGE"]; Transfer [label="6. Transfer to PVDF Membrane"]; Blocking [label="7. Blocking\n(e.g., 5% BSA in TBST)"]; PrimaryAb [label="8. Primary Antibody Incubation\n(e.g., anti-p-VEGFR-2, anti-p-ERK1/2)"]; SecondaryAb [label="9. Secondary Antibody Incubation\n(HRP-conjugated)"]; Detection [label="10. Chemiluminescent Detection"];

// Edges CellCulture -> Treatment; Treatment -> Lysis; Lysis -> Quantification; Quantification -> SDSPAGE; SDSPAGE -> Transfer; Transfer -> Blocking; Blocking -> PrimaryAb; PrimaryAb -> SecondaryAb; SecondaryAb -> Detection; } A typical workflow for Western blot analysis.

1. Cell Culture and Treatment:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium.

-

Cells are seeded in 6-well plates and grown to 80-90% confluency.

-

Cells are starved in serum-free medium for 4-6 hours prior to treatment.

-

Cells are treated with this compound at a final concentration of 1 µM for 30 minutes. A vehicle control (e.g., PBS) is run in parallel.

2. Cell Lysis:

-

After treatment, cells are washed twice with ice-cold PBS.

-

Cells are lysed on ice using RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Lysates are scraped and collected into pre-chilled microcentrifuge tubes.

-

Lysates are centrifuged at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

The supernatant containing the protein extract is transferred to a new tube.

3. Protein Quantification:

-

Protein concentration of the lysates is determined using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

-

Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer and boiled for 5 minutes at 95°C.

-

Samples are loaded onto a 10% SDS-polyacrylamide gel and separated by electrophoresis.

-

Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

The membrane is incubated overnight at 4°C with primary antibodies diluted in blocking buffer.

-

Primary antibodies: Rabbit anti-phospho-VEGFR-2 (Tyr1175), Rabbit anti-VEGFR-2, Rabbit anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204), Rabbit anti-p44/42 MAPK (ERK1/2), and Mouse anti-β-actin.

-

-

The membrane is washed three times with TBST for 10 minutes each.

-

The membrane is incubated with HRP-conjugated secondary antibodies (anti-rabbit IgG or anti-mouse IgG) for 1 hour at room temperature.

-

The membrane is washed three times with TBST for 10 minutes each.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometry analysis is performed to quantify band intensities, which are normalized to total protein and/or a loading control.

Endothelial Cell Proliferation Assay (MTS Assay)

This protocol describes a colorimetric assay to measure the effect of this compound on the proliferation of endothelial cells.

1. Plate Preparation:

-

96-well plates are coated with 1 µM avidin solution for 1 hour at room temperature.

-

Wells are washed three times with DPBS.

-

Wells are treated with 1 µM biotinylated this compound (this compound-biotin) or 1 µM D-biotin (as a negative control) for 1 hour.

-

Wells are washed three times with DPBS and blocked with 1% BSA for 1 hour.

2. Cell Seeding and Incubation:

-

HUVECs are seeded at a density of 3 x 103 cells per well in EGM-2 medium.

-

Cells are cultured for up to 5 days.

3. MTS Assay:

-

At desired time points (e.g., 24, 48, 72, 96, and 120 hours), 20 µL of MTS reagent is added to each well.

-

The plate is incubated for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.

-

The absorbance at 490 nm is measured using a microplate reader.

-

Cell proliferation is expressed as the fold change in absorbance relative to the control group at each time point.

Cytokine Measurement in Microglia (ELISA)

This protocol details the measurement of pro-inflammatory cytokines released from LPS-stimulated microglia treated with this compound.

1. Cell Culture and Treatment:

-

BV2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are seeded in 24-well plates and allowed to adhere overnight.

-

Cells are pre-treated with various concentrations of this compound (e.g., 1, 10, 100 nM) for 1 hour.

-

Cells are then stimulated with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours.

2. Sample Collection:

-

The cell culture supernatant is collected and centrifuged to remove any detached cells.

3. ELISA:

-

The concentrations of TNF-α and IL-1β in the culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Briefly, the supernatant is added to wells pre-coated with capture antibodies for the specific cytokine.

-

After incubation and washing, a biotinylated detection antibody is added, followed by an avidin-HRP conjugate.

-

A substrate solution is added to produce a colorimetric signal.

-

The absorbance is measured at 450 nm, and the cytokine concentrations are determined by comparison to a standard curve generated with recombinant cytokines.

References

- 1. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound attenuates inflammation via suppressing Akt/nuclear factor kappa B and mitogen-activated protein kinases signaling pathways in lipopolysaccharide-stimulated BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Integrin αvβ3 抑制剂 | MCE [medchemexpress.cn]

An In-Depth Technical Guide on the In Vivo Stability of Cyclic Peptides: A Case Study on Cilengitide ("LXW7")

Disclaimer: The cyclic peptide "LXW7" is not documented in publicly available scientific literature. This technical guide has been constructed as a representative example of the requested content, utilizing data and protocols for the well-studied cyclic pentapeptide Cilengitide (cyclo-L-Arg-Gly-L-Asp-D-Phe-N(Me)L-Val) to illustrate the required format and content. Cilengitide is a known inhibitor of αvβ3 and αvβ5 integrins.[1][2][3]

Introduction

Cyclic peptides have emerged as a promising class of therapeutics, offering advantages over linear peptides such as enhanced conformational rigidity, higher target binding affinity, and increased resistance to enzymatic degradation.[4][5][6][7] These properties often translate to improved in vivo stability and favorable pharmacokinetic profiles.[4] This guide provides a comprehensive overview of the in vivo stability of the cyclic peptide Cilengitide, used here as a proxy for "this compound". It details its pharmacokinetic parameters across different species, outlines the experimental protocols for stability assessment, and describes its underlying mechanism of action.

Core Compound Profile: Cilengitide

Cilengitide is a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) motif.[3][8] It is a selective and potent antagonist of αvβ3 and αvβ5 integrins, which are key mediators in processes like angiogenesis (blood vessel formation) and tumor cell invasion.[1][9] By blocking these integrins, Cilengitide can induce apoptosis (programmed cell death) in tumor cells and inhibit the development of tumor-associated vasculature.[9][10][11]

Quantitative Pharmacokinetic Data

The in vivo stability and pharmacokinetic profile of Cilengitide have been characterized in various preclinical and clinical studies. The data consistently show that the peptide has a relatively short half-life and its clearance is species-dependent.

Table 1: Pharmacokinetic Parameters of Cilengitide in Preclinical Models

| Species | Dose | Route | Plasma Half-Life (t½) | Clearance (CL) | Volume of Distribution (Vdss) | Primary Excretion Route | Reference |

| Mouse (NMRI) | 2.5 mg/kg | IV | 0.30 - 0.32 h | - | - | Fecal/Biliary (66-87%) | [3][8] |

| Rat | 2.5 mg/kg | IV | 0.24 - 0.50 h | ~0.98 L/h/kg | ~0.34 L/kg | - | [8] |

| Monkey (Cynomolgus) | 2.0 mg/kg | IV | - | - | - | Renal (50%) | [3][8] |

Table 2: Pharmacokinetic Parameters of Cilengitide in Humans

| Study Population | Dose Range | Route | Plasma Half-Life (t½) | Clearance (CL) | Volume of Distribution (Vss) | Key Findings | Reference |

| Patients with Advanced Solid Tumors | 30-1600 mg/m² | IV Infusion | 3 - 5 h | - | - | Pharmacokinetics were dose-independent. | [1][12] |

| Patients with Recurrent Malignant Glioma | 120-2400 mg/m² | IV Infusion | 2.5 - 3.0 h | 5.9 - 12.1 L/h | ~20 L | Linear pharmacokinetics observed across the dose range. | [2] |

| Healthy Human Volunteers ([14C]-labeled) | - | IV | - | - | - | Primarily excreted unchanged in urine (~77.5%). | [3][8] |

Experimental Protocols

Accurate assessment of in vivo stability is critical for the development of peptide therapeutics. The following sections detail the methodologies used to generate the pharmacokinetic data for Cilengitide.

In Vivo Pharmacokinetic Study in Animal Models

This protocol describes a typical procedure for evaluating the pharmacokinetics of a cyclic peptide like Cilengitide in preclinical species such as mice or rats.

Objective: To determine the plasma concentration-time profile, half-life, clearance, and excretion pathways of the peptide after intravenous administration.

Materials:

-

Cilengitide (or [14C]-labeled Cilengitide for excretion studies)

-

Test animals (e.g., NMRI mice, Sprague-Dawley rats)

-

Vehicle for injection (e.g., Phosphate-Buffered Saline, PBS)

-

Blood collection tubes (e.g., heparinized)

-

Centrifuge

-

Freezer (-70°C or colder)

-

Metabolic cages (for excretion studies)

-

Liquid Scintillation Counter (for radiolabeled studies)

-

LC-MS/MS system

Procedure:

-

Dosing: Administer Cilengitide intravenously (e.g., via tail vein injection) to a cohort of animals at a specified dose (e.g., 2.5 mg/kg).[8]

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.1, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[2][8] Samples are collected into heparinized tubes to prevent clotting.

-

Plasma Preparation: Centrifuge the blood samples (e.g., at 1000 x g for 10 minutes) to separate the plasma.[2]

-

Sample Storage: Store the collected plasma samples at -70°C until analysis.[2]

-

Excretion Study (Optional): House animals in metabolic cages to separately collect urine and feces for a set period (e.g., 72 hours) to determine the route and extent of excretion, particularly when using a radiolabeled compound.[8]

-

Bioanalysis: Quantify the concentration of the intact peptide in plasma samples using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][8]

-

Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters (t½, CL, Vdss) using non-compartmental analysis software.

Bioanalytical Method: LC-MS/MS for Peptide Quantification in Plasma

This protocol outlines the quantification of a cyclic peptide in plasma samples, a crucial step in any in vivo stability study.

Objective: To accurately measure the concentration of the cyclic peptide in plasma over time.

Principle: LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, allowing for precise quantification of the analyte even in a complex biological matrix like plasma.[13][14]

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To a small volume of plasma (e.g., 50 µL), add a protein precipitation agent like acetonitrile, often containing an internal standard.[15]

-

Vortex the mixture to ensure complete protein precipitation.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Collect the supernatant containing the peptide for analysis.[15]

-

-

Chromatographic Separation (LC):

-

Mass Spectrometric Detection (MS/MS):

-

The eluent from the LC column is directed into the mass spectrometer's ion source (typically electrospray ionization, ESI).

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

-

A specific precursor ion (corresponding to the molecular weight of the peptide) is selected and fragmented.

-

Specific product ions are then monitored for detection and quantification. This highly selective process minimizes interference from the plasma matrix.[15]

-

-

Quantification:

-

A calibration curve is generated by spiking known concentrations of the peptide into blank plasma and processing them alongside the study samples.

-

The concentration of the peptide in the unknown samples is determined by comparing its peak area ratio (to the internal standard) against the calibration curve.[15]

-

Visualizations: Pathways and Workflows

Mechanism of Action: Integrin Signaling Inhibition

Cilengitide functions by blocking the interaction of extracellular matrix proteins with αvβ3 and αvβ5 integrins on the cell surface. This disruption inhibits downstream signaling pathways crucial for cell survival, proliferation, and migration, such as the Focal Adhesion Kinase (FAK), Src, and Akt pathways.[1] It can also interfere with TGF-β signaling, which is implicated in the malignant phenotype of some cancer cells.[16]

Caption: Cilengitide ("this compound") blocks integrin signaling, inhibiting FAK/Src/Akt pathways.

Experimental Workflow for In Vivo Stability Assessment

The process of determining the in vivo stability of a cyclic peptide involves a structured workflow from animal dosing to data analysis.

Caption: Workflow for determining in vivo pharmacokinetic parameters of a cyclic peptide.

Conclusion

The cyclic peptide Cilengitide, used as a model for "this compound", demonstrates key characteristics of this therapeutic class, including high stability against metabolism (evidenced by the high percentage of unchanged drug excreted) and predictable, linear pharmacokinetics.[2][3][8] However, its half-life is relatively short in both preclinical species and humans, ranging from approximately 30 minutes in rodents to 3-5 hours in humans.[1][8][12] The primary clearance mechanism transitions from biliary in mice to renal in monkeys and humans, highlighting species-specific differences that are critical to consider during drug development.[3][8] The robust bioanalytical and in vivo protocols outlined in this guide provide a clear framework for the comprehensive evaluation of novel cyclic peptides, ensuring the generation of high-quality data to inform their progression as potential therapeutic agents.

References

- 1. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]

- 2. A Phase I and Correlative Biology Study of Cilengitide in Patients with Recurrent Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo drug disposition of cilengitide in animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifetein.com [lifetein.com]

- 5. researchgate.net [researchgate.net]

- 6. Cyclic Peptides: FDA-Approved Drugs and Their Oral Bioavailability and Metabolic Stability Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. chromatographytoday.com [chromatographytoday.com]

- 8. In vitro and in vivo drug disposition of cilengitide in animals and human - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bimodal anti-glioma mechanisms of cilengitide demonstrated by novel invasive glioma models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phase I and pharmacokinetic study of continuous twice weekly intravenous administration of Cilengitide (EMD 121974), a novel inhibitor of the integrins alphavbeta3 and alphavbeta5 in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. lcms.cz [lcms.cz]

- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 16. Effect of the integrin inhibitor cilengitide on TGF-beta signaling. - ASCO [asco.org]

LXW7 Specificity for Endothelial Progenitor Cells: A Technical Guide

A comprehensive overview of the cyclic peptide LXW7, its high-affinity binding to endothelial progenitor cells, and its mechanism of action for researchers, scientists, and drug development professionals.

The cyclic peptide this compound has emerged as a significant molecular tool in tissue regeneration and targeted drug delivery due to its high specificity and affinity for endothelial progenitor cells (EPCs) and endothelial cells (ECs). This technical guide provides an in-depth analysis of this compound's binding characteristics, the underlying molecular mechanisms, and the experimental methodologies used to validate its efficacy.

Quantitative Analysis of this compound Binding Affinity and Specificity

This compound, a disulfide cyclic octapeptide (cGRGDdvc), demonstrates a superior binding profile for EPCs and ECs compared to traditional integrin ligands like linear RGD peptides.[1][2] Its structural stability, enhanced by the inclusion of unnatural amino acids, contributes to its potency and resistance to proteolysis.[1][2] The following tables summarize the key quantitative data regarding this compound's binding affinity and specificity.

| Parameter | Value | Target | Notes |

| Binding Affinity (Kd) | 76 ± 10 nM | αvβ3 Integrin | Determined for the primary target integrin. |

| IC50 | 0.68 ± 0.08 μM | αvβ3 Integrin | Reflects the concentration for 50% inhibition.[1][3] |

| Cell Type | Binding Affinity/Specificity | Key Findings |

| Endothelial Progenitor Cells (EPCs) | High | This compound shows strong and specific interaction with primary human EPCs.[1] |

| Endothelial Cells (ECs) | High | Strong binding affinity to various ECs, including HUVECs and HMVECs.[1] |

| THP-1 Monocytes | No Binding | This compound did not support effective attachment of THP-1 monocytes.[1][4] |

| Platelets | Very Low | Exhibits significantly weaker binding to platelets compared to EPCs/ECs.[1][2] |

| αvβ3-K562 Cells | High | Both this compound and GRGD bind well, but this compound shows higher affinity.[1] |

| αIIbβ3-K562 Cells | Weak | Demonstrates weaker binding to the platelet-associated integrin.[3] |

| ZDF-EPCs | High | Confirmed high binding efficiency to EPCs from Zucker Diabetic Fatty rats.[5] |

Signaling Pathway and Mechanism of Action

This compound exerts its pro-angiogenic effects by targeting the αvβ3 integrin on the surface of EPCs and ECs. This interaction triggers a downstream signaling cascade that promotes cell proliferation and survival. The binding of this compound to αvβ3 integrin leads to the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), which in turn activates the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1][2][4] This signaling pathway is crucial for the enhanced biological functions of endothelial cells observed upon this compound treatment.

Caption: this compound signaling cascade in endothelial progenitor cells.

Experimental Protocols

The specificity and functional effects of this compound on EPCs have been validated through a series of key experiments. The detailed methodologies for these assays are outlined below.

On-Bead Cell Binding Assay

This assay is used to visually and quantitatively assess the binding of different cell types to this compound.

-

Bead Preparation: TentaGel resin beads are coated with the this compound peptide. Control beads may be left uncoated or coated with a non-binding peptide.

-

Cell Culture: Target cells (e.g., EPCs, THP-1 monocytes) and platelets are cultured under standard conditions.

-

Incubation: The this compound-coated beads are incubated with the different cell suspensions for a defined period (e.g., 1-2 hours) to allow for cell attachment.

-

Washing: Non-adherent cells are removed by gentle washing with an appropriate buffer (e.g., PBS).

-

Microscopy: The beads are observed under a microscope to visualize the attached cells.

-

Quantification: The number of cells bound to each bead is counted to provide a quantitative measure of binding affinity and specificity.

Caption: Workflow for the on-bead cell binding assay.

Flow Cytometry for Binding Affinity and Specificity

Flow cytometry provides a high-throughput method to quantify the binding of fluorescently labeled this compound to cells and to assess the role of specific receptors through blocking experiments.

-

Cell Preparation: A single-cell suspension of EPCs is prepared.

-

Blocking (Optional): To confirm the role of αvβ3 integrin, a subset of cells is pre-incubated with a monoclonal anti-αvβ3 integrin antibody.[1][5]

-

Labeling: Cells are incubated with a fluorescently labeled version of this compound (e.g., this compound-FITC).

-

Washing: Unbound peptide is removed by washing the cells.

-

Analysis: The fluorescence intensity of the cell population is measured using a flow cytometer. A shift in fluorescence intensity compared to control cells indicates binding. The reduction in fluorescence in the presence of the blocking antibody confirms the specificity of the interaction.[5]

Caption: Flow cytometry workflow for this compound binding analysis.

Conclusion

This compound stands out as a highly specific and potent ligand for endothelial progenitor cells and endothelial cells, primarily through its interaction with αvβ3 integrin. The robust experimental data, including quantitative binding assays and functional cell-based assays, underscore its potential for various applications in tissue engineering and targeted therapies. The detailed protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to leverage the unique properties of this compound in their work. Its ability to promote endothelialization and vascularization makes it a promising candidate for advancing regenerative medicine.[2][6]

References

- 1. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]